Cas no 1806981-69-0 (4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol)

4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol
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- Inchi: 1S/C8H5F2N3O3/c9-8(10)6-7(13(15)16)4(2-11)1-5(3-14)12-6/h1,8,14H,3H2
- InChI Key: LNASCSXJQNRSEX-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C#N)C=C(CO)N=1)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 311
- XLogP3: 0.2
- Topological Polar Surface Area: 103
4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029039025-250mg |
4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol |
1806981-69-0 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
Alichem | A029039025-500mg |
4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol |
1806981-69-0 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
Alichem | A029039025-1g |
4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol |
1806981-69-0 | 95% | 1g |
$2,808.15 | 2022-03-31 |
4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol Related Literature
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol
Comprehensive Introduction to 4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol (CAS No. 1806981-69-0)
4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol (CAS No. 1806981-69-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound belongs to the pyridine derivative family, characterized by its unique functional groups, including a cyano group, a difluoromethyl moiety, and a nitro group, all attached to a pyridine ring. The presence of these functional groups makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for 4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol has surged due to its potential applications in drug discovery. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and kinase-targeted therapies. The compound's nitropyridine core is often explored for its electron-withdrawing properties, which can enhance the binding affinity of drug candidates to their biological targets. This aligns with the growing trend in precision medicine and personalized therapeutics, where tailored molecular structures are critical.
Another area where 4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol shows promise is in the development of agrochemicals. The difluoromethyl group is known for its ability to improve the metabolic stability and bioavailability of pesticidal compounds. As the agricultural industry seeks more sustainable and eco-friendly solutions, this compound's unique properties make it a candidate for next-generation crop protection agents. Its potential to reduce environmental impact while maintaining efficacy is a hot topic among researchers and industry stakeholders.
The synthesis of 4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol involves multi-step organic reactions, often starting from commercially available pyridine precursors. Key steps include nitration, cyanation, and fluorination, each requiring precise control of reaction conditions to achieve high yields and purity. Advanced techniques such as HPLC and NMR spectroscopy are typically employed to characterize the compound, ensuring it meets the stringent quality standards required for research and industrial applications.
From a material science perspective, 4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol has been investigated for its potential use in organic electronics and photovoltaic materials. The nitro and cyano groups contribute to its electron-accepting capabilities, making it a candidate for n-type semiconductors. This aligns with the global push toward renewable energy and the development of more efficient solar cells.
In summary, 4-Cyano-2-(difluoromethyl)-3-nitropyridine-6-methanol (CAS No. 1806981-69-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features and functional groups make it a valuable tool for researchers aiming to address some of the most pressing challenges in modern science and technology. As interest in sustainable chemistry and targeted therapies continues to grow, this compound is poised to play an increasingly important role in innovation.
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